molecular formula C8H14Cl2N2 B577360 2-(2-Pyridyl)-2-propylamine Dihydrochloride CAS No. 1256633-17-6

2-(2-Pyridyl)-2-propylamine Dihydrochloride

Cat. No. B577360
CAS RN: 1256633-17-6
M. Wt: 209.114
InChI Key: RXZAGYKUFJSISU-UHFFFAOYSA-N
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Description

“2-(2-Pyridyl)-2-propylamine Dihydrochloride” is a chemical compound with the empirical formula C8H12N2·2HCl . It is closely related to betahistine, a histamine-like antivertigo drug .


Synthesis Analysis

The synthesis of piperazine derivatives, which are structurally similar to “2-(2-Pyridyl)-2-propylamine Dihydrochloride”, involves methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

While specific structural analysis data for “2-(2-Pyridyl)-2-propylamine Dihydrochloride” was not found, related compounds have been studied. For example, nickel (II) and copper (II) complexes of 2-(2-pyridyl)benzimidazole were synthesized and structurally characterized by X-ray crystallography, infrared absorption spectroscopy, and elemental analysis .

Scientific Research Applications

Ligands for Metal Complexes

Compounds with pyridyl substituents at the phosphorus atom and their chalcogenide derivatives are known as polydentate ligands for the design of complex compounds . These compounds have several coordination centers with different donor properties, making them suitable for creating metal complexes .

Photosensitizers

Bipyridine and related compounds are often used as photosensitizers . Photosensitizers are materials that absorb light and transfer the energy to other molecules, initiating photochemical reactions.

Biologically Active Molecules

Bipyridine and related compounds are also used as starting materials or precursors for a variety of valuable substances such as biologically active molecules . These compounds can interact with biological systems and induce certain biological responses.

Supramolecular Architectures

Bipyridines and their derivatives are extensively used as fundamental components in various applications, including supramolecular structures . These structures are large entities formed by the association of two or more chemical species held together by intermolecular forces.

Catalysts

Bipyridine compounds strongly coordinate with metal centers, which can be utilized in catalysis . However, this strong coordination can also decrease catalytic activity, and research is ongoing to address this issue .

Synthesis of Bipyridine Derivatives

Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances . Various synthetic methods for the preparation of bipyridines have been developed, but they often suffer from low conversion rates and harsh reaction conditions .

Mechanism of Action

Target of Action

The primary target of 2-(2-Pyridyl)-2-propylamine Dihydrochloride, also known as Betahistine, is the histamine H1 receptor . This receptor plays a crucial role in mediating physiological responses to histamine, a neurotransmitter involved in local immune responses as well as regulating physiological function in the gut and acting as a neurotransmitter for the brain, spinal cord, and uterus .

Mode of Action

Betahistine acts as a histamine H1 receptor agonist . Agonists are substances that bind to specific receptors and trigger a response in the cell. By binding to the histamine H1 receptor, Betahistine mimics the action of histamine, leading to various physiological responses .

Biochemical Pathways

It is known that ménière’s disease, a condition often treated with betahistine, is thought to result from a disruption of endolymphatic fluid homeostasis in the ear . Betahistine’s action on histamine receptors may help restore this balance, although the precise pathways and downstream effects are still under investigation .

Pharmacokinetics

Betahistine undergoes extensive first-pass metabolism to the major inactive metabolite 2-pyridylacetic acid (2PAA) , which can be considered a surrogate index for quantitation of the parent drug due to extremely low plasma levels of Betahistine . The pharmacokinetic parameters Cmax, AUC0–t, AUC0–∞, Tmax, and Thalf were calculated for each subject from concentrations of 2-PAA in plasma, applying non-compartmental analysis . The current study demonstrated that Betahistine showed linear pharmacokinetics (dose proportionality) in an Arabic population over the investigated therapeutic dose range of 8–24 mg .

Result of Action

The primary result of Betahistine’s action is the reduction of episodes of vertigo associated with Ménière’s disease . By acting as a histamine H1 receptor agonist, Betahistine may help restore balance in the inner ear, reducing symptoms such as vertigo, tinnitus, and hearing loss .

Future Directions

While specific future directions for “2-(2-Pyridyl)-2-propylamine Dihydrochloride” are not mentioned, related compounds such as piperazine-based derivatives are being used for the derivatization of carboxyl groups on peptides .

properties

IUPAC Name

2-pyridin-2-ylpropan-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c1-8(2,9)7-5-3-4-6-10-7;;/h3-6H,9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZAGYKUFJSISU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=N1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Pyridyl)-2-propylamine Dihydrochloride

CAS RN

1256633-17-6
Record name 2-pyridin-2-ylpropan-2-amine;dihydrochloride
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